Pheophytin a
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Overview
Description
Pheophytin a is a chemical compound derived from chlorophyll a, where the central magnesium ion is replaced by two hydrogen ions. This compound plays a crucial role as the first electron carrier intermediate in the electron transfer pathway of Photosystem II in plants and the type II photosynthetic reaction center found in purple bacteria . This compound is essential for the conversion of light energy into chemical energy during photosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pheophytin a can be synthesized from chlorophyll a by treating it with a weak acid, which removes the central magnesium ion and replaces it with hydrogen ions, resulting in a dark bluish waxy pigment . The process involves the following steps:
Extraction of Chlorophyll a: Chlorophyll a is extracted from plant material using solvents such as acetone or ethanol.
Acid Treatment: The extracted chlorophyll a is treated with a weak acid, such as hydrochloric acid, to remove the magnesium ion.
Purification: The resulting this compound is purified using chromatographic techniques to obtain a pure compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the extraction of chlorophyll a from plant biomass, followed by acid treatment and purification using industrial-scale chromatographic methods.
Chemical Reactions Analysis
Types of Reactions
Pheophytin a undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pheophorbide a.
Reduction: It can be reduced to form chlorophyll derivatives.
Substitution: The central hydrogen ions can be replaced with other metal ions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include reactive oxygen species and metal ions such as copper(II).
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts can be used to replace the hydrogen ions with other metal ions.
Major Products
Oxidation: Pheophorbide a
Reduction: Chlorophyll derivatives
Substitution: Metal-substituted chlorophyll derivatives
Scientific Research Applications
Pheophytin a has a wide range of scientific research applications, including:
Mechanism of Action
Pheophytin a acts as the first electron carrier intermediate in the electron transfer pathway of Photosystem II. When light excites the reaction center, an electron is transferred from chlorophyll a to this compound, converting it into a negatively charged radical. This electron is then passed to a quinone molecule, continuing the electron transport chain . The mechanism involves the following steps:
Excitation: Light excites chlorophyll a, creating an excited state.
Electron Transfer: The excited electron is transferred to this compound.
Radical Formation: this compound becomes a negatively charged radical.
Quinone Transfer: The electron is passed to a quinone molecule.
Comparison with Similar Compounds
Pheophytin a is similar to other chlorophyll derivatives, such as:
Pheophytin b: Derived from chlorophyll b, with similar electron transfer properties.
Pheophorbide a: An oxidized form of this compound, used in studies of chlorophyll degradation.
Chlorophyllide a: A reduced form of chlorophyll a, involved in chlorophyll biosynthesis.
This compound is unique due to its specific role in the electron transfer pathway of Photosystem II, making it a critical component in the study of photosynthesis and related processes .
Properties
CAS No. |
603-17-8 |
---|---|
Molecular Formula |
C55H74N4O5 |
Molecular Weight |
871.2 g/mol |
IUPAC Name |
methyl (3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E,7S,11S)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate |
InChI |
InChI=1S/C55H74N4O5/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42/h13,26,28-33,37,41,51,58,61H,1,14-25,27H2,2-12H3/b34-26+,44-28?,46-29?,47-30?,52-50?/t32-,33-,37-,41-,51+/m0/s1 |
InChI Key |
FDHFJXKRMIVNCQ-CQBRDPJOSA-N |
SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)O)C)C |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C4=N3)C(=O)OC)O)C)C |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)O)C)C |
603-17-8 | |
physical_description |
Waxy blue-black solid; [Merck Index] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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